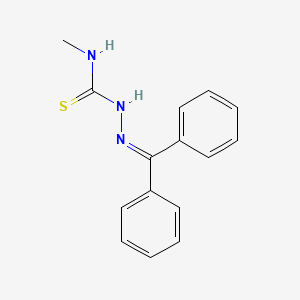
1-(Benzhydrylideneamino)-3-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzhydrylideneamino)-3-methylthiourea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzhydrylideneamino group attached to a methylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzhydrylideneamino)-3-methylthiourea typically involves the condensation reaction between benzhydrylideneamine and methylthiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient heating methods, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzhydrylideneamino)-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid, potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Alkylated thioureas, halogenated derivatives.
Scientific Research Applications
1-(Benzhydrylideneamino)-3-methylthiourea has found applications in various scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with biological macromolecules and inhibit cell proliferation.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanocomposites, which have applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 1-(Benzhydrylideneamino)-3-methylthiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Pathways Involved: In biological systems, the compound may inhibit enzymes involved in cell division and growth, leading to its potential use as an anticancer agent. It can also disrupt microbial cell membranes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
1-(Benzhydrylideneamino)-3-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.
1-(Benzhydrylideneamino)-3-phenylthiourea: Contains a phenyl group, leading to different chemical properties and reactivity.
1-(Benzhydrylideneamino)-3-cyclohexylthiourea: Features a cyclohexyl group, which affects its steric and electronic properties.
Uniqueness: 1-(Benzhydrylideneamino)-3-methylthiourea is unique due to its specific combination of the benzhydrylideneamino and methylthiourea groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
27421-66-5 |
|---|---|
Molecular Formula |
C15H15N3S |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-(benzhydrylideneamino)-3-methylthiourea |
InChI |
InChI=1S/C15H15N3S/c1-16-15(19)18-17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H2,16,18,19) |
InChI Key |
FUNWUXYFJVMZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




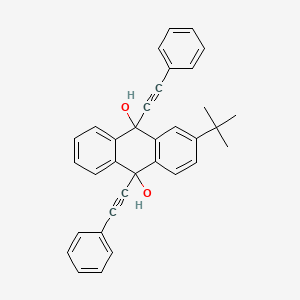

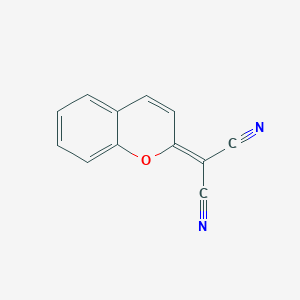
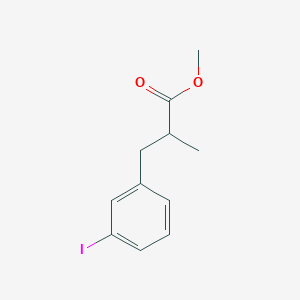
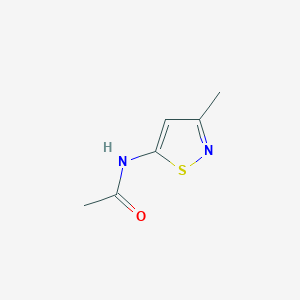
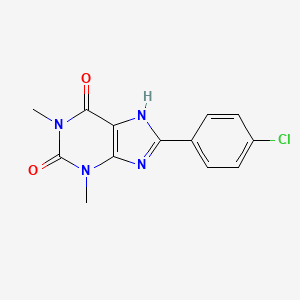
![2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14005252.png)
![Glycyl-N~6~-[(benzyloxy)carbonyl]lysine](/img/structure/B14005255.png)

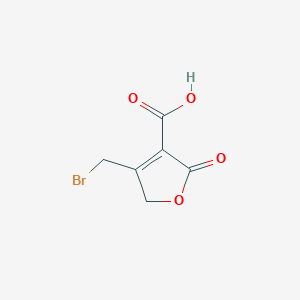
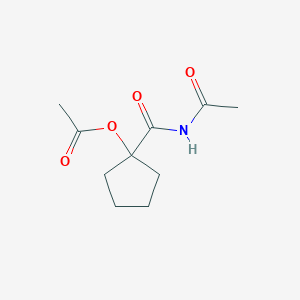
![4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14005278.png)
